molecular formula C6H4INO2 B1298053 6-Iodo-pyridine-2-carboxylic acid CAS No. 55044-68-3

6-Iodo-pyridine-2-carboxylic acid

Cat. No.: B1298053
CAS No.: 55044-68-3
M. Wt: 249.01 g/mol
InChI Key: BUGFWXXZYXILQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-pyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of pyridine, where an iodine atom is substituted at the 6-position and a carboxylic acid group is attached at the 2-position

Scientific Research Applications

6-Iodo-pyridine-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

    Material Science: It can be used in the preparation of functional materials with specific properties.

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can have various applications in catalysis and material science.

Future Directions

While specific future directions for 6-Iodo-pyridine-2-carboxylic acid are not mentioned in the available literature, pyridinecarboxylic acids are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-pyridine-2-carboxylic acid typically involves the iodination of pyridine-2-carboxylic acid. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in the presence of an acid like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete iodination.

Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. This reaction is usually performed in an organic solvent such as acetonitrile (CH3CN) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-azido-pyridine-2-carboxylic acid or 6-cyano-pyridine-2-carboxylic acid can be formed.

    Coupling Products: Various aryl or alkyl-substituted pyridine-2-carboxylic acids can be obtained.

    Reduction Products: 6-Iodo-pyridine-2-methanol or 6-Iodo-pyridine-2-carbaldehyde can be formed.

Comparison with Similar Compounds

6-Iodo-pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids such as:

    Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the iodine atom. It is used in coordination chemistry and as a chelating agent.

    Nicotinic Acid (3-Pyridinecarboxylic Acid): The carboxylic acid group is at the 3-position. It is known for its role as a vitamin (Niacin).

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): The carboxylic acid group is at the 4-position. It is used in the synthesis of pharmaceuticals such as isoniazid.

The presence of the iodine atom in this compound makes it unique, providing additional reactivity and potential for further functionalization.

Properties

IUPAC Name

6-iodopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGFWXXZYXILQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347242
Record name 6-Iodo-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55044-68-3
Record name 6-Iodo-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.